Boric acid, pinacol ester

Catalog No.
S752123
CAS No.
25240-59-9
M.F
C6H13BO3
M. Wt
143.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boric acid, pinacol ester

CAS Number

25240-59-9

Product Name

Boric acid, pinacol ester

IUPAC Name

2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C6H13BO3

Molecular Weight

143.98 g/mol

InChI

InChI=1S/C6H13BO3/c1-5(2)6(3,4)10-7(8)9-5/h8H,1-4H3

InChI Key

ZZPNDIHOQDQVNU-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)O

The exact mass of the compound Boric acid, pinacol ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638835. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boric acid, pinacol ester (commercially designated and utilized as pinacolborane or HBpin) is a monofunctional hydroborating and borylating agent. As a stable dialkoxyborane liquid, it provides a highly efficient source of the pinacol boronate (Bpin) moiety for carbon-boron bond formation. In industrial and academic procurement, it is prioritized over simpler boranes due to its bench stability, predictable reactivity profile, and the robust chromatographic stability of the resulting pinacol boronic esters. Its primary value lies in enabling highly regioselective transition-metal-catalyzed hydroborations and atom-economical C-H borylations, making it a cornerstone reagent for synthesizing complex pharmaceutical intermediates and advanced materials[1].

Substituting Boric acid, pinacol ester with older reagents like catecholborane (HBcat) or basic borane complexes (BH3-THF) introduces severe process vulnerabilities. Catecholborane is highly prone to disproportionation and moisture degradation, leading to inconsistent batch yields and complex byproduct profiles that complicate downstream purification [1]. Conversely, while bis(pinacolato)diboron (B2pin2) is a highly stable alternative for borylation, it is significantly more expensive and often suffers from poor atom economy, as many standard catalytic protocols waste one of its two boron atoms. Generic substitution therefore forces a buyer to choose between handling instability (HBcat) or economic inefficiency (B2pin2), making the pinacol ester a strictly advantageous balance of stability and atom economy.

Quantitative Reagent Stability and Disproportionation Resistance

In comparative evaluations of cyclic dialkoxyboranes, catecholborane (HBcat) frequently undergoes disproportionation under standard catalytic conditions, generating reactive byproducts that poison catalysts and reduce target yields. In contrast, Boric acid, pinacol ester maintains structural integrity, consistently delivering 70–77% yields across a broad series of substrates without degrading into borinic or boric acid derivatives[1].

Evidence DimensionReagent stability and hydroboration yield
Target Compound DataStable profile; consistent 70-77% yields
Comparator Or BaselineCatecholborane (HBcat) (Prone to disproportionation; lower yields)
Quantified DifferenceElimination of disproportionation-driven yield loss
ConditionsTwo-step hydroboration-oxidation reaction conditions

Eliminates the need for sub-ambient storage and prevents batch-to-batch yield variations caused by reagent degradation during scale-up.

Comparative Atom Economy in C-H Borylation Workflows

For the borylation of arenes and heteroarenes, bis(pinacolato)diboron (B2pin2) is frequently employed but often transfers only one boron atom, effectively wasting 50% of the active reagent mass. Boric acid, pinacol ester acts as a highly atom-economical alternative, utilizing 100% of its boron content and generating only hydrogen gas as a stoichiometric byproduct in optimized iridium- or cobalt-catalyzed systems [1].

Evidence DimensionBoron atom economy
Target Compound Data100% boron utilization (H2 byproduct)
Comparator Or BaselineBis(pinacolato)diboron (B2pin2) (50% boron utilization in standard mono-borylations)
Quantified Difference2x improvement in theoretical boron atom economy
ConditionsTransition-metal catalyzed C-H borylation of arenes

Significantly reduces reagent waste and raw material costs in large-scale pharmaceutical intermediate synthesis.

Quantitative Regioselectivity in Alkyne and Alkene Hydroboration

Unhindered boranes often yield complex mixtures of Markovnikov and anti-Markovnikov products. When paired with appropriate transition metal catalysts (e.g., Fe, Rh), Boric acid, pinacol ester achieves exceptional regiocontrol. For instance, in the hydroboration of aliphatic terminal alkenes, optimized catalyst-solvent systems with HBpin can drive regioselectivity to 98:2, vastly outperforming the mixed isomer profiles of generic boranes [1].

Evidence DimensionRegioselectivity ratio
Target Compound DataUp to 98:2 regioselectivity with specific catalysts
Comparator Or BaselineUnhindered boranes (e.g., BH3) (Poor regiocontrol, mixed isomers)
Quantified DifferenceNear-complete suppression of the undesired regioisomer
ConditionsIron- or Rhodium-catalyzed hydroboration of terminal alkenes

High regioselectivity minimizes downstream purification steps and maximizes the yield of the target API precursor.

Catalyst Turnover Rates in Heteroarene Functionalization

Mechanistic studies of cobalt-catalyzed C(sp2)-H borylation reveal that the choice of boron reagent dictates catalyst efficiency based on the substrate. While B2pin2 is preferred for electron-rich arenes, Boric acid, pinacol ester demonstrates superior compatibility and catalytic turnover when borylating five-membered heteroarenes (e.g., benzofuran) using electron-withdrawing pincer ligands, where H2 reductive elimination becomes the turnover-limiting step[1].

Evidence DimensionCatalytic turnover compatibility
Target Compound DataOptimal turnover for five-membered heteroarenes
Comparator Or BaselineB2pin2 (Suboptimal for acidic heteroarenes due to catalyst deactivation)
Quantified DifferencePrevention of P-C bond cleavage and catalyst deactivation
ConditionsCobalt-catalyzed C(sp2)-H borylation of benzofuran

Allows procurement to tailor the boron source to the specific heteroarene substrate class, ensuring maximum catalyst lifespan and process efficiency.

Large-Scale Pharmaceutical Intermediate Synthesis

Due to its high atom economy and stability against disproportionation, this compound is the preferred borylating agent for synthesizing stable pinacol boronic esters used in downstream Suzuki-Miyaura cross-coupling reactions for API manufacturing [1].

Regioselective Alkene/Alkyne Functionalization

Ideal for processes requiring strict regio- and stereocontrol, where the steric bulk of the pinacol ester, combined with transition metal catalysis, directs boron addition to specific carbon centers with >95% selectivity, minimizing costly purification[2].

Late-Stage C-H Functionalization of Heteroarenes

Highly suited for the direct borylation of five-membered heteroarenes in agrochemical or medicinal chemistry workflows, where it prevents catalyst deactivation pathways commonly seen with diboron reagents [3].

Wikipedia

Boric acid pinacol ester

Dates

Last modified: 08-15-2023

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